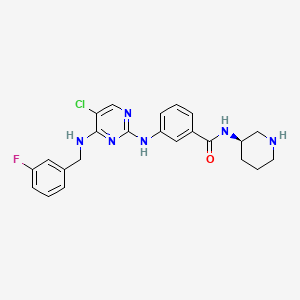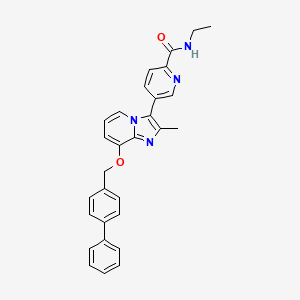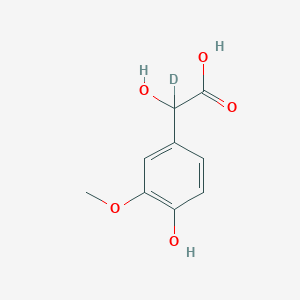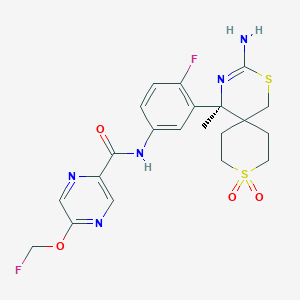
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, followed by purification using chromatographic techniques. The compound is then subjected to further chemical modifications to achieve the desired structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloartane triterpenoids: A class of compounds with similar structures and biological activities.
Dammarane triterpenoids: Another class of triterpenoids with distinct structural features.
Uniqueness
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one is unique due to its specific epoxy and hydroxyl group arrangement, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C31H50O5 |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
(1R,4R,5R,6R,8R,10R,12R,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,13,17,17-hexamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one |
InChI |
InChI=1S/C31H50O5/c1-17-15-18(23(33)26(4,5)35)36-22-21(17)27(6)13-14-31-16-30(31)12-10-20(32)25(2,3)19(30)9-11-28(31,7)29(27,8)24(22)34/h17-23,32-33,35H,9-16H2,1-8H3/t17-,18-,19+,20+,21+,22-,23-,27-,28+,29-,30-,31+/m1/s1 |
Clé InChI |
FETRCJACRDKNIS-SGAKENCKSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@]5([C@@]3(C2=O)C)C)(C)C)O)C)[C@H](C(C)(C)O)O |
SMILES canonique |
CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5(C3(C2=O)C)C)(C)C)O)C)C(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


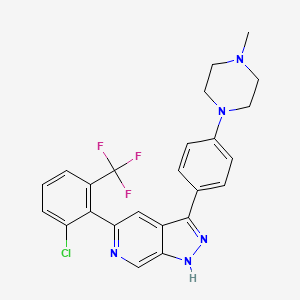
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
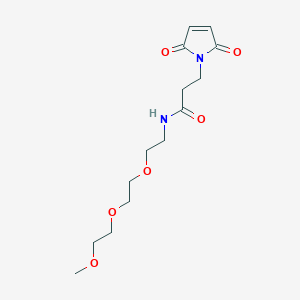
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
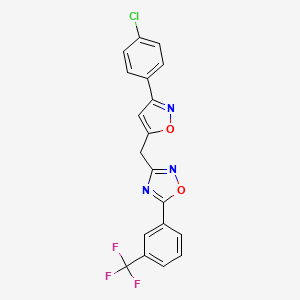
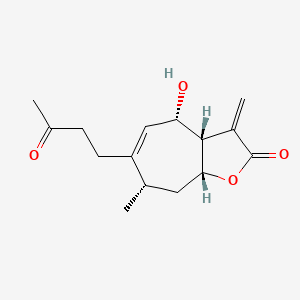
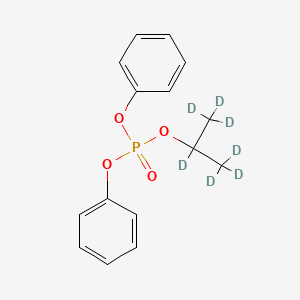
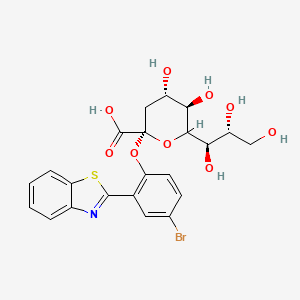
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
